molecular formula C21H20O4 B12106225 15-Epi-Danshenol-A

15-Epi-Danshenol-A

Cat. No.: B12106225
M. Wt: 336.4 g/mol
InChI Key: WQYKPUPMMFGHQW-UHFFFAOYSA-N
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Description

15-Epi-Danshenol-A: is a diterpenoid compound derived from the traditional Chinese herb Salvia miltiorrhiza Bunge. It is known for its immune-modulating activity and has shown inhibitory effects on B lymphoblast cells in a concentration-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 15-Epi-Danshenol-A involves multiple steps, including the extraction of the compound from the roots of Salvia miltiorrhiza. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research or industrial entity conducting the synthesis .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction and purification processes. These methods ensure the compound’s purity and consistency, which are crucial for its application in scientific research and potential therapeutic uses .

Chemical Reactions Analysis

Scientific Research Applications

15-Epi-Danshenol-A has a wide range of scientific research applications:

Mechanism of Action

15-Epi-Danshenol-A exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

15-Epi-Danshenol-A is unique among diterpenoids due to its specific immune-modulating and anti-inflammatory activities. Similar compounds include:

This compound stands out due to its specific inhibition of ICAM-1 expression and its potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYKPUPMMFGHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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